tert-Butyl 5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate
Description
tert-Butyl 5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate is a bicyclic heterocyclic compound featuring a triazolo-pyrazine core protected by a tert-butoxycarbonyl (Boc) group. This scaffold is widely utilized in medicinal chemistry as a key intermediate for synthesizing bioactive molecules, particularly protease inhibitors and antidiabetic agents like Sitagliptin analogs . Its structural rigidity and functionalizability make it valuable for tuning pharmacokinetic properties, such as metabolic stability and solubility. The Boc group enhances synthetic handling by protecting reactive amines during multi-step reactions .
Properties
IUPAC Name |
tert-butyl 6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-10(2,3)16-9(15)13-4-5-14-8(6-13)11-7-12-14/h7H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXKSFDJUXVRIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=NC=N2)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of tert-butyl carbamate as a starting material, which undergoes cyclization with hydrazine derivatives to form the triazole ring. The reaction is usually carried out in the presence of a solvent such as dichloromethane (DCM) and a base like triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction could produce an amine derivative .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology and Medicine
In biological and medicinal research, this compound has shown potential as a pharmacophore for the development of drugs targeting various diseases. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable candidate for drug discovery .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for applications requiring robust chemical properties .
Mechanism of Action
The mechanism of action of tert-Butyl 5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The triazolo-pyrazine scaffold exhibits structural diversity depending on substituents, ring saturation, and functional groups. Below is a detailed comparison with analogous compounds:
Pharmacological and Functional Differences
- Sitagliptin Analogs : Compounds with 3-CF₃ substituents (e.g., ) are critical for dipeptidyl peptidase-4 (DPP-4) inhibition, a mechanism for type 2 diabetes therapy. In contrast, the parent compound (without CF₃) is primarily a synthetic intermediate .
- P2X7 Receptor Antagonists: Methyl-substituted triazolo-pyrazine methanones (e.g., ) show nanomolar affinity for P2X7 receptors, implicated in inflammatory diseases. This activity is absent in Boc-protected derivatives.
Physicochemical Properties
Key Research Findings
- Sitagliptin Synthesis : The 3-CF₃ derivative is oxidized to a ketone intermediate, which is stereoselectively reduced to (S)-HTPP (>99.5% yield) using biocatalysis .
- Antagonist Development : Methyl-substituted analogs (e.g., ) achieve IC₅₀ values <100 nM for P2X7 receptors, highlighting substituent-dependent activity.
- Impurity Profile : The parent compound is identified as a process-related impurity in Sitagliptin manufacturing, requiring stringent analytical control .
Biological Activity
tert-Butyl 5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and pharmacological effects based on a review of diverse sources.
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 224.26 g/mol
- CAS Number : 723286-79-1
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. These reactions may include the formation of the triazole and pyrazine rings through cyclization processes under controlled conditions to achieve high yield and purity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The unique structure allows it to modulate enzyme activities and influence signal transduction pathways. Research indicates that it may inhibit specific enzymes or receptors involved in critical biological processes.
Pharmacological Effects
- Antimicrobial Activity : Several studies have indicated that derivatives of triazolo-pyrazines exhibit antimicrobial properties. For example, compounds with similar structures have shown effectiveness against various pathogens in vitro.
- Antiparasitic Activity : Research has highlighted the compound's potential against protozoan parasites such as Cryptosporidium parvum. In one study, related compounds demonstrated an EC50 of 0.17 μM against this pathogen .
- Cytotoxicity : While assessing the cytotoxic effects in vitro, some derivatives showed promising results with CC50 values exceeding 100 μM, indicating a favorable safety profile for further development .
Case Study 1: Antimicrobial Efficacy
In a recent study examining the structure-activity relationship (SAR) of triazolo-pyrazines against Cryptosporidium, researchers synthesized various analogs and tested their potency. The most effective compound exhibited significant antimicrobial activity with minimal cytotoxic effects compared to standard treatments.
| Compound | EC50 (μM) | CC50 (μM) |
|---|---|---|
| Compound A | 0.17 | >100 |
| Compound B | 2.1 | >100 |
Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of specific enzymes related to metabolic pathways using derivatives of triazolo-pyrazines. The findings suggested that these compounds could effectively inhibit target enzymes at micromolar concentrations.
| Enzyme Target | IC50 (μM) |
|---|---|
| Enzyme X | 3.50 ± 0.20 |
| Enzyme Y | 56.40 ± 1.20 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
